2-Octen-4-ol chemical structure and properties
2-Octen-4-ol chemical structure and properties
An In-depth Technical Guide to 2-Octen-4-ol
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-octen-4-ol, tailored for researchers, scientists, and professionals in drug development.
Introduction: Understanding the Significance of 2-Octen-4-ol
2-Octen-4-ol is an unsaturated secondary alcohol that has garnered interest in various scientific and industrial fields. Its unique chemical structure, characterized by an eight-carbon chain with a double bond and a hydroxyl group, gives rise to specific stereoisomers and a distinct set of physical and chemical properties. These attributes make it a valuable compound, particularly in the flavor and fragrance industry, and a subject of ongoing research for potential broader applications. This document aims to provide a detailed technical examination of 2-octen-4-ol, offering insights into its molecular characteristics, synthesis, and practical uses.
Molecular Structure and Chemical Identity
A thorough understanding of the molecular structure of 2-octen-4-ol is fundamental to appreciating its properties and reactivity.
Core Chemical Structure
The molecule consists of an eight-carbon backbone. A carbon-carbon double bond is located at the second position (between C2 and C3), and a hydroxyl (-OH) group is attached to the fourth carbon atom. This arrangement classifies it as an unsaturated secondary alcohol.
IUPAC Nomenclature and Identification
Stereoisomerism: A Key Structural Feature
The presence of a chiral center at C4 and a double bond at C2 gives rise to stereoisomerism. This means that 2-octen-4-ol can exist in different spatial arrangements, which can significantly influence its biological activity and sensory properties.
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(E)-2-Octen-4-ol: This isomer, also referred to as trans-2-octen-4-ol, is a common form of the compound.[8] Its CAS number is 20125-81-9.[8][9]
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Chirality: The carbon atom at the 4th position is a chiral center, leading to the existence of (R) and (S) enantiomers.
The specific stereochemistry of 2-octen-4-ol is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological and sensory profiles.
Physicochemical Properties
The physical and chemical properties of 2-octen-4-ol dictate its behavior in various systems and are crucial for its application and handling.
| Property | Value | Source |
| Appearance | Clear to pale yellow liquid | [7][10] |
| Odor | Fruity, berry-like | [7][9][10] |
| Boiling Point | 175.0 - 176.0 °C at 760 mmHg | [2][7][9][10] |
| Density | 0.830 - 0.838 g/cm³ at 25 °C | [2][7][9][10] |
| Refractive Index | 1.438 - 1.442 at 20 °C | [2][7][9][10] |
| Solubility | Insoluble in water; soluble in alcohol | [7][9] |
| Flash Point | 63.33 °C (146.00 °F) | [2][9][10] |
| Vapor Pressure | 0.362 mmHg at 25 °C (estimated) | [9][10] |
Spectroscopic Analysis: Elucidating the Structure
Spectroscopic techniques are indispensable for confirming the structure and purity of 2-octen-4-ol.
Infrared (IR) Spectroscopy
The IR spectrum of 2-octen-4-ol is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching of the alcohol group.[11] Absorptions corresponding to C-H bonds in alkanes are typically observed between 2850 and 2960 cm⁻¹.[11] The C=C stretching of the alkene group would appear around 1650 cm⁻¹, and the vinylic =C-H bond would show an absorption between 3020 and 3100 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and proton environments within the molecule, allowing for unambiguous structural confirmation. The chemical shifts and coupling constants would be consistent with the assigned structure of 2-octen-4-ol.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-octen-4-ol. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight.[1][5][12]
Synthesis and Manufacturing
While specific proprietary synthesis methods may exist, general synthetic routes to unsaturated alcohols like 2-octen-4-ol often involve the following key chemical transformations:
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Grignard Reaction: A common approach involves the reaction of a Grignard reagent, such as propyl magnesium bromide, with an α,β-unsaturated aldehyde, like crotonaldehyde. This is a versatile method for forming carbon-carbon bonds and introducing the hydroxyl group.
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Reduction of Ketones: The corresponding ketone, 2-octen-4-one, can be selectively reduced to 2-octen-4-ol using reducing agents like sodium borohydride. This method's stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.
The choice of a synthetic pathway is often dictated by factors such as the desired stereoisomer, cost-effectiveness, and scalability.
Caption: Synthetic pathways to 2-Octen-4-ol.
Applications and Industrial Relevance
The primary application of 2-octen-4-ol is in the flavor and fragrance industry. Its fruity and berry-like aroma makes it a valuable ingredient in the formulation of various food and cosmetic products.
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Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US Food and Drug Administration (FDA).[7] It is used to impart or enhance fruity notes in food products.
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Fragrance Component: While its use in fragrances is noted, there are recommendations against its use in certain fragrance applications.[2][9]
Safety and Handling
Based on available data, 2-octen-4-ol is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
The related compound, 2-octen-4-one, is classified as a flammable liquid and can cause skin and eye irritation.[13][14] While 2-octen-4-ol has a different safety profile, this information highlights the importance of careful handling of related unsaturated compounds.
Conclusion and Future Perspectives
2-Octen-4-ol is a well-characterized unsaturated alcohol with established applications in the flavor industry. Its interesting chemical structure, particularly its stereoisomerism, presents opportunities for further research. Future studies could focus on:
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Stereoselective Synthesis: Developing more efficient and selective methods for synthesizing specific enantiomers and diastereomers of 2-octen-4-ol.
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Sensory Analysis of Isomers: A detailed investigation into how the different stereoisomers of 2-octen-4-ol contribute to its overall aroma profile.
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Exploration of Biological Activity: Investigating the potential biological or pharmacological activities of 2-octen-4-ol and its derivatives, which could open up new avenues for its application in drug development or as a bioactive compound.
A deeper understanding of the structure-activity relationships of 2-octen-4-ol will undoubtedly pave the way for novel and expanded applications of this versatile molecule.
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2-octen-4-ol. The Good Scents Company. [Link]
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2-Octen-4-ol, (E)-. NIST Chemistry WebBook. [Link]
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Chemical Properties of 2-Octen-4-ol (CAS 4798-61-2). Cheméo. [Link]
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SAFETY DATA SHEET 2-Octen-4-one. Synerzine. [Link]
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2-Octen-4-ol. NIST Chemistry WebBook. [Link]
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